2-(Nicotinamido)ethyl phenylcarbamate
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Overview
Description
2-(Nicotinamido)ethyl phenylcarbamate is a carbamate derivative with the molecular formula C15H15N3O3 and a molecular weight of 285.303.
Mechanism of Action
Target of Action
It is known that the compound is a derivative of nicotinamide , which is a form of vitamin B3 and a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+) . NAD+ is involved in numerous biochemical reactions and is essential for energy production and cellular repair .
Mode of Action
For instance, nicotinamide has been shown to prevent Cutibacterium acnes-induced activation of toll-like receptor 2, which ultimately results in the down-regulation of pro-inflammatory interleukin-8 production .
Biochemical Pathways
Nicotinamide is a precursor to NAD+, which plays a crucial role in various biochemical pathways, including those involved in energy production, DNA repair, and cellular stress responses .
Result of Action
For instance, nicotinamide has been shown to have anti-inflammatory effects and can reduce sebum production, which may be beneficial in the treatment of acne .
Preparation Methods
Synthetic Routes and Reaction Conditions
Three-Component Coupling: One efficient method for synthesizing carbamates involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Carbamoylation of Amines: Another method involves the reaction of primary, secondary, and aromatic amines with dimethyl carbonate in a flow system over solid catalysts.
Industrial Production Methods
Industrial production of 2-(Nicotinamido)ethyl phenylcarbamate typically involves large-scale synthesis using the above methods, ensuring high purity and yield through optimized reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(Nicotinamido)ethyl phenylcarbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Nicotinamido)ethyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate ester with different reactivity and applications.
Methyl carbamate: Another carbamate ester with distinct properties and uses.
Phenyl carbamate: Similar in structure but lacks the nicotinamido group, leading to different biological activities.
Uniqueness
2-(Nicotinamido)ethyl phenylcarbamate is unique due to the presence of both the nicotinamido and phenylcarbamate groups, which confer specific chemical and biological properties not found in simpler carbamate esters. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl N-phenylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14(12-5-4-8-16-11-12)17-9-10-21-15(20)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMBOLSDDWVYAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCNC(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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